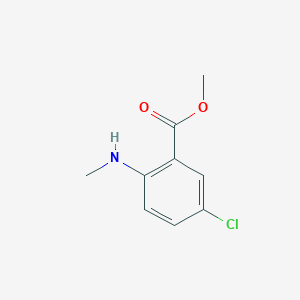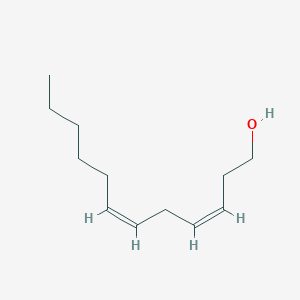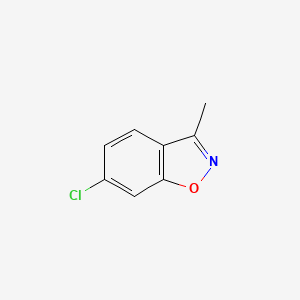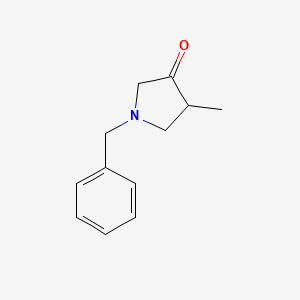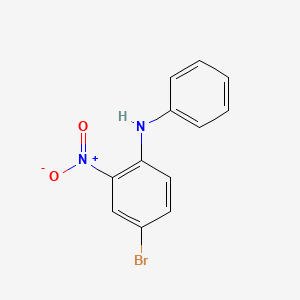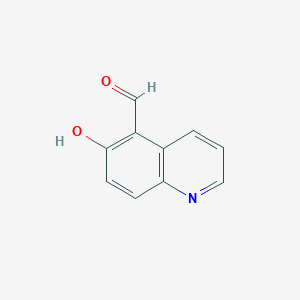
6-Hydroxyquinoline-5-carbaldehyde
Übersicht
Beschreibung
6-Hydroxyquinoline-5-carbaldehyde (6-HQC) is a heterocyclic aldehyde derivative of quinoline, an aromatic hydrocarbon with a six-membered ring. 6-HQC has been studied extensively due to its wide range of applications in various fields, such as medicine, pharmacology, and chemistry. Its unique properties make it an attractive target for research and development in various scientific disciplines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Base Derivatives
This compound is used in the synthesis of Schiff base derivatives, which are explored for their electrochemical properties. These derivatives have potential applications in various fields including materials science and pharmaceuticals .
Biological Activity Studies
The biological activities of derivatives of 6-Hydroxyquinoline-5-carbaldehyde are a subject of research, particularly in the synthesis of compounds with potential pharmacological properties .
Electrochemical Characterization
Research has been conducted on the electrochemical properties of this compound, which is significant for understanding its behavior in various chemical reactions and potential applications in electrochemistry .
Transition Metal Complexes
The compound is used to synthesize transition metal complexes, which are studied for their biochemical, medical, analytical, pharmaceutical, agronomic, anticancer, and antibacterial properties .
Microwave-Assisted Synthesis
It serves as a precursor in microwave-assisted synthesis methods for quinoline scaffolds, offering advantages such as operational simplicity and environmental benefits .
Chelating Ligand for Metal Ions
Derivatives of 6-Hydroxyquinoline-5-carbaldehyde are used as chelating ligands for metal ions, finding applications in fluorescent sensing and analytical purposes .
Wirkmechanismus
Target of Action
6-Hydroxyquinoline-5-carbaldehyde is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that the presence of a methyl group facilitates oxidation . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the cellular environment.
Biochemical Pathways
8-hq derivatives have been shown to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the compound’s bioavailability and efficacy.
Result of Action
The electrochemical properties of similar compounds have been studied, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found . This suggests that the compound may induce redox reactions in cells, leading to various cellular effects.
Action Environment
The action of 6-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, its electrochemical properties, and thus its ability to induce redox reactions, can be affected by the presence of a methyl group . Additionally, its pharmacokinetic properties, such as its absorption and distribution, can be influenced by factors like pH and the presence of other compounds .
Eigenschaften
IUPAC Name |
6-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVJXIJXRIXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543848 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinoline-5-carbaldehyde | |
CAS RN |
77717-71-6 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



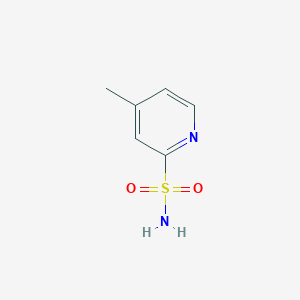
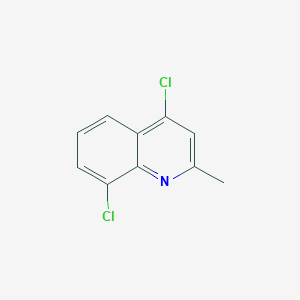


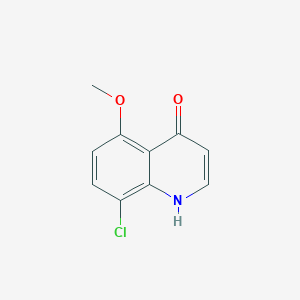
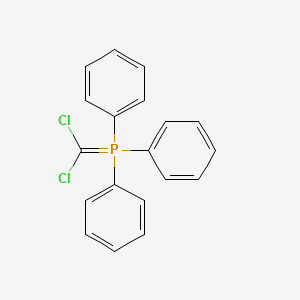
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
